molecular formula C7H10N2O2 B1266759 1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 24466-52-2

1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1266759
CAS RN: 24466-52-2
M. Wt: 154.17 g/mol
InChI Key: DVLXMSGVTVOEGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine diones involves various chemical reactions, including condensation and reduction processes. For example, a study by Guo et al. (2022) described the synthesis of a structurally similar compound, 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, demonstrating the use of spectroscopic techniques and single-crystal X-ray diffraction for characterization (Guo et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrimidine diones can be elucidated using various spectroscopic techniques and crystallography. The crystal structure of 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate provides insights into the hydrogen-bonded dimers and the regioselective alkylation processes involved in its synthesis (Kirfel et al., 1997).

Chemical Reactions and Properties

Pyrimidine diones undergo various chemical reactions, including condensation with amidines and guanidine, leading to the formation of pyrimidines or dihydroquinazolinones. These reactions are typically performed in refluxing ethanol and can yield different products depending on the reactants and conditions (Mosti et al., 1983).

Physical Properties Analysis

The physical properties of pyrimidine diones, such as solubility, melting point, and crystal structure, can be determined through experimental studies. The crystal structure of similar compounds, like 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, reveals information about the compound's stability, packing, and intermolecular interactions (Guo et al., 2022).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-Propylpyrimidine-2,4(1H,3H)-dione has been studied in the context of chemical synthesis and structural analysis. Kirfel, Schwabenländer, and Müller (1997) researched the crystal structure of a related compound, 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate. This study provided insights into the molecular structure and possible disorder in the moiety of the compound (Kirfel, Schwabenländer, & Müller, 1997).

Synthesis in Aqueous Media

Research by Shi, Shi, and Rong (2010) demonstrated the synthesis of 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and related derivatives through three-component reactions in aqueous media, showcasing the compound's versatility in chemical synthesis (Shi, Shi, & Rong, 2010).

Pharmaceutical Chemistry

In pharmaceutical chemistry, Naphthoand benzopyranopyrimidines, including compounds similar to 1-propylpyrimidine-2,4(1H,3H)-dione, have shown potential. Osyanin, Osipov, Pavlov, and Klimochkin (2014) reported on compounds with antibacterial, fungicidal activity, and potential as antagonists of the neuropeptide S receptor (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Heterocyclic Transformations

The transformation of related compounds into different heterocyclic structures is another area of interest. Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils, demonstrating the compound's applicability in creating diverse heterocyclic structures (Singh, Aggarwal, & Kumar, 1992).

Antimicrobial Study

In an antimicrobial study, Sarvesh and Nizamuddin (2008) synthesized novel 1‐Aryl‐2‐oxo‐indano[3,2‐d]pyrido/pyrimido[1,2‐b]pyrimidines using a component of Michael addition with 2‐aminopyridine/2‐aminopyrimidine. The study highlights the potential use of derivatives of 1-propylpyrimidine-2,4(1H,3H)-dione in developing antimicrobial agents (Sarvesh & Nizamuddin, 2008).

Optical and Nonlinear Optical Applications

A study by Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, and Kumar (2020) discussed the synthesis of pyrimidine-based bis-uracil derivatives, which were evaluated for their potential in optical and nonlinear optical (NLO) applications. This research demonstrates the relevance of compounds like 1-propylpyrimidine-2,4(1H,3H)-dione in the field of material science, particularly in the development of NLO devices (Mohan et al., 2020).

properties

IUPAC Name

1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h3,5H,2,4H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXMSGVTVOEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290709
Record name 1-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propylpyrimidine-2,4(1H,3H)-dione

CAS RN

24466-52-2
Record name NSC70462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SA El-Kalyoubi - Chemistry Central Journal, 2018 - Springer
Background Described a series of main target compounds pyrimido[5,4-e][1,2,4]triazines is obtained via condensation of 6-hydrazinyluracil with different aromatic aldehydes to give the …
Number of citations: 14 link.springer.com
R Solomyannyi, S Slivchuk, D Smee… - Current Bioactive …, 2019 - ingentaconnect.com
Background: Substituted pyrimidine derivatives (non-nucleoside) are found to be associated with various biological activities. The various substituted pyrimidines are also having …
Number of citations: 7 www.ingentaconnect.com
T Zhao, Q Meng, D Kang, J Ji, E De Clercq… - European Journal of …, 2019 - Elsevier
For more in-depth exploration of the chemical space around the entrance channel of HIV-1 reverse transcriptase (RT), a series of novel indolylarylsulfones (IASs) bearing different chiral …
Number of citations: 17 www.sciencedirect.com
ML Martini, C Ray, X Yu, J Liu… - ACS chemical …, 2019 - ACS Publications
Dopamine receptors are important G protein-coupled receptors (GPCRs) with therapeutic opportunities for treating Parkinson’s Disease (PD) motor and cognitive deficits. Biased D 1 …
Number of citations: 19 pubs.acs.org
S El-Kalyoubi, F Agili - Molecules, 2016 - mdpi.com
A variety of different compounds of fused uracils were prepared simply by the heating of 6-hydrazinyl-1-methyl-, 6-hydrazinyl-1-propyl-, or 6-hydrazinyl-1,3-dipropyluracil under reflux …
Number of citations: 16 www.mdpi.com
MN Jachak, DR Birari, RB Toche, MG Ghagare… - Monatshefte für Chemie …, 2010 - Springer
N 3 -substituted 5-acetyluracils derived from corresponding N 3 -substituted 5-acetylcytosines are versatile functional precursors that allow the introduction of various aliphatic, aromatic, …
Number of citations: 1 link.springer.com
K Dzieszkowski, I Barańska… - The Journal of Organic …, 2020 - ACS Publications
N-Heterocyclic carbenes (NHCs) catalyzing aza-Claisen rearrangement of α,β-unsaturated enals with cyclic vinylogous amides under oxidative conditions generating potentially …
Number of citations: 12 pubs.acs.org
Z Zhang, K Lv, C Liu, Y Yue, X Yang, L Jin, H Xiao… - Dyes and …, 2023 - Elsevier
Four fluorescent low molecular weight gelators based on benzoxazole or benzothiazole functionalized pyrimidine were designed and synthesized. The ability of the target was tested, …
Number of citations: 3 www.sciencedirect.com
E Specker, S Matthes, R Wesolowski… - Journal of Medicinal …, 2022 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the synthesis of serotonin. Serotonin is a key neurotransmitter in the central nervous system and, in the periphery, …
Number of citations: 7 pubs.acs.org

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